molecular formula C13H17NOS2 B13875900 2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one

2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one

Cat. No.: B13875900
M. Wt: 267.4 g/mol
InChI Key: FOBVWXOQBOCHPO-UHFFFAOYSA-N
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Description

2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one has a wide range of scientific research applications, including:

Properties

Molecular Formula

C13H17NOS2

Molecular Weight

267.4 g/mol

IUPAC Name

2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one

InChI

InChI=1S/C13H17NOS2/c1-3-5-6-9(4-2)12(15)13-14-10-7-16-8-11(10)17-13/h7-9H,3-6H2,1-2H3

InChI Key

FOBVWXOQBOCHPO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)C1=NC2=CSC=C2S1

Origin of Product

United States

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